Physicochemical Profiling & Technical Characterization of 3-Amino-2-phenylpropanoic Acid Hydrochloride
Physicochemical Profiling & Technical Characterization of 3-Amino-2-phenylpropanoic Acid Hydrochloride
The following technical guide details the physicochemical properties, synthesis, and characterization of 3-Amino-2-phenylpropanoic acid hydrochloride .
Executive Summary
3-Amino-2-phenylpropanoic acid hydrochloride (also known as
This structural regioisomerism confers unique physicochemical stability, particularly against proteolytic degradation, making it a critical scaffold in peptidomimetic drug design (e.g., neutral endopeptidase inhibitors). This guide provides a definitive technical profile for researchers in medicinal chemistry and formulation science.
Key Physicochemical Data Matrix
| Property | Value / Description | Reliability |
| CAS Number | 1392219-09-8 (S-isomer HCl); 4370-95-0 (Racemic Free Base) | High |
| Molecular Formula | High | |
| Molecular Weight | 201.65 g/mol (Salt); 165.19 g/mol (Free Base) | High |
| Melting Point | 226–230 °C (Decomposition, Free Base); >215 °C (HCl Salt) | Medium |
| pKa (Estimated) | High (Class-based) | |
| Solubility | High in Water (>50 mg/mL); Soluble in MeOH/EtOH; Insoluble in | High |
| Hygroscopicity | Moderate (HCl salt is hygroscopic) | High |
Chemical Identity & Structural Logic
The nomenclature of this compound often leads to confusion with standard phenylalanine. It is crucial to distinguish the connectivity:
-
Phenylalanine: 2-amino-3-phenylpropanoic acid (Amino @
, Phenyl @ ).[1] -
Target Compound: 3-amino-2-phenylpropanoic acid (Amino @
, Phenyl @ ).
This "reverse" substitution pattern creates a
Structural Visualization
Figure 1: Connectivity map highlighting the
Physicochemical Characterization
Solid-State Properties
-
Crystal Habit: The hydrochloride salt typically crystallizes as colorless prisms or fine needles from aqueous acidic solutions or ethanol/ether precipitation.
-
Polymorphism: While specific polymorph studies are sparse for this specific isomer,
-amino acid salts are prone to polymorphism. Routine PXRD (Powder X-Ray Diffraction) is recommended for batch-to-batch consistency. -
Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic . It readily absorbs atmospheric moisture to form hydrates. Storage under inert atmosphere (Argon/Nitrogen) with desiccant is mandatory to maintain stoichiometry.
Solution State & Ionization (pKa)
Unlike
-
Carboxyl pKa (
): ~3.5 – 3.8. The acidity is lower (higher pKa) than phenylalanine, making the carboxylate a slightly better proton acceptor at low pH. -
Amine pKa (
): ~9.8 – 10.2. The amine is basic and remains protonated ( ) throughout the physiological pH range. -
Isoelectric Point (pI): Calculated as
. The compound exists as a zwitterion in neutral water but is fully protonated (cationic) in the presence of HCl.
Lipophilicity (LogP/LogD)
-
LogP (Octanol/Water): ~1.6 (Free base, predicted). The phenyl ring contributes significantly to lipophilicity compared to
-alanine. -
LogD (pH 7.4): At physiological pH, the zwitterionic nature reduces apparent lipophilicity, typically lowering LogD to ~ -1.5 to -0.5. However, the
-phenyl group allows for better membrane permeability than unsubstituted -amino acids, a key advantage in drug design.
Experimental Protocols
Synthesis of 3-Amino-2-phenylpropanoic Acid HCl
Objective: Synthesis via catalytic hydrogenation of
Reaction Scheme:
-
Precursor: Ethyl 2-cyano-2-phenylacetate (Commercially available).
-
Reduction: Hydrogenation of the nitrile to a primary amine.
-
Hydrolysis: Conversion of the ester to the acid.
-
Salt Formation: Precipitation with HCl.
Step-by-Step Methodology
-
Hydrogenation:
-
Dissolve Ethyl 2-cyano-2-phenylacetate (10.0 g, 53 mmol) in Glacial Acetic Acid (100 mL).
-
Add catalyst: Platinum Oxide (
) (500 mg) or activated Raney Nickel (2 g). Note: PtO2 is preferred for cleaner reduction of nitriles to primary amines without secondary amine byproducts. -
Hydrogenate in a Parr shaker at 50–60 psi
for 12–24 hours at room temperature. -
Monitor reaction via TLC (System: EtOAc/Hexane 1:1) or LC-MS until the nitrile peak disappears.
-
Filter catalyst through a Celite pad and concentrate the filtrate in vacuo to obtain the crude amino ester acetate salt.
-
-
Hydrolysis:
-
Dissolve the crude residue in 6N HCl (100 mL).
-
Reflux the mixture at 100°C for 4–6 hours. This step hydrolyzes the ethyl ester and ensures the nitrile is fully converted.
-
Cool the solution to room temperature. Extract with Diethyl Ether (2 x 50 mL) to remove any unreacted non-basic organic impurities.
-
-
Isolation & Crystallization:
-
Concentrate the aqueous layer to dryness under reduced pressure to yield a solid residue.
-
Recrystallization: Dissolve the solid in a minimum amount of hot Absolute Ethanol .
-
Slowly add Diethyl Ether until turbidity is observed.
-
Store at 4°C overnight. Collect the white crystalline precipitate via vacuum filtration.
-
Yield: Typically 60–75%.
-
Validation: Check Melting Point (Target >215°C decomp).
-
Analytical Profiling Workflow
To confirm identity and purity, the following analytical logic is applied:
Figure 2: Sequential analytical workflow for compound validation.
Key NMR Signals (
- 7.30–7.50 (m, 5H): Phenyl aromatic protons.
-
3.85 (t, 1H):
-methine proton ( ). The chemical shift is downfield due to the phenyl ring and carboxyl group. -
3.20–3.45 (m, 2H):
-methylene protons ( ). These appear as diastereotopic multiplets if the center is chiral, or a doublet/multiplet in the racemate.
Applications in Drug Development
The specific utility of 3-amino-2-phenylpropanoic acid lies in its ability to mimic the phenylalanine side chain while altering the backbone geometry.
-
Proteolytic Stability: The
-amino acid backbone is not recognized by standard mammalian proteases (pepsin, trypsin), which cleave -peptide bonds. Incorporating this residue into peptide drugs increases plasma half-life. -
Conformational Constraint: In
-peptides, the -phenyl substituent promotes the formation of 14-helix secondary structures. This is critical for designing foldamers that disrupt protein-protein interactions. -
Chiral Resolution: The racemic acid can be resolved using chiral bases (e.g., phenylethylamine) or enzymatic resolution (Penicillin G acylase) to provide enantiopure building blocks for synthesis.
References
-
Synthesis & Properties: Journal of Organic Chemistry, "Synthesis of Beta-Amino Acids via Hydrogenation of Cyanoacetates."
-
Physicochemical Data: PubChem Compound Summary, "3-Amino-2-phenylpropanoic acid."
-
Peptidomimetic Applications: Chemical Reviews, "Beta-Amino Acids in Drug Discovery."
-
Analytical Methods: Sigma-Aldrich Product Specification, "(R)-3-Amino-2-phenylpropionic acid."
-
Structural Isomerism: Wikipedia Data Page, "Phenylalanine (Isomer Comparison)."
